2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

2-Chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide (CAS 1154907-75-1) is a synthetic small molecule belonging to the pyridine-3-sulfonamide class, featuring a 2-chloro substituent on the pyridine ring and an N-methylpiperidin-4-yl amine component. With a molecular weight of 289.78 g/mol, a computed XLogP3 of 1.4, one hydrogen bond donor, and five hydrogen bond acceptors, it occupies physicochemical space distinct from simpler aryl sulfonamide antibiotics and from regioisomeric analogs such as the 6-chloro variant (CAS 1096347-42-0).

Molecular Formula C11H16ClN3O2S
Molecular Weight 289.78 g/mol
Cat. No. B12081329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide
Molecular FormulaC11H16ClN3O2S
Molecular Weight289.78 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NS(=O)(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C11H16ClN3O2S/c1-15-7-4-9(5-8-15)14-18(16,17)10-3-2-6-13-11(10)12/h2-3,6,9,14H,4-5,7-8H2,1H3
InChIKeyBVOOTZDQGDZGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide – Physicochemical Identity and Scaffold Classification for Preclinical Sourcing


2-Chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide (CAS 1154907-75-1) is a synthetic small molecule belonging to the pyridine-3-sulfonamide class, featuring a 2-chloro substituent on the pyridine ring and an N-methylpiperidin-4-yl amine component [1]. With a molecular weight of 289.78 g/mol, a computed XLogP3 of 1.4, one hydrogen bond donor, and five hydrogen bond acceptors, it occupies physicochemical space distinct from simpler aryl sulfonamide antibiotics and from regioisomeric analogs such as the 6-chloro variant (CAS 1096347-42-0) [1]. The compound is primarily utilized as a research intermediate and a building block in medicinal chemistry, with emerging interest in anti-infective and kinase-targeted applications driven by the pyridine-3-sulfonamide pharmacophore [2][3].

2-Chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide – Why Simple In-Class or Regioisomeric Swaps Cannot Be Assumed Equivalent


Substituting this compound with a generic pyridine-3-sulfonamide or even a close regioisomer such as the 6-chloro variant (CAS 1096347-42-0) carries quantifiable risk. The 2-chloro substituent sits ortho to the sulfonamide linkage, exerting both steric compression and electron-withdrawing effects that directly modulate the sulfonamide NH acidity, the rotational freedom of the piperidine ring, and the compound's hydrogen-bonding geometry—parameters that are fundamentally altered when chlorine is relocated to the 6-position [1]. In the structurally characterized analog 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, enantiomer-dependent PI3Kα inhibition differed by 2.5-fold (IC50: 1.08 μM vs. 2.69 μM), demonstrating that even subtle stereochemical or substituent changes within this scaffold produce measurable pharmacological divergence [2]. Furthermore, the N-methylpiperidine group confers a pKa and conformational profile distinct from des-methyl piperidine or morpholine analogs, directly influencing permeability and target engagement in cellular assays [1].

2-Chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide – Comparator-Anchored Differentiation Evidence for Scientific Procurement


Regioisomeric Chlorine Position: 2-Cl vs. 6-Cl Electronic and Steric Divergence

The target compound bears chlorine at the pyridine 2-position (ortho to the sulfonamide), whereas the commercially available 6-chloro regioisomer (CAS 1096347-42-0) carries chlorine at the para-like position relative to the sulfonamide [1]. Computed physicochemical descriptors reveal that although molecular formula and weight are identical (C11H16ClN3O2S; 289.78 g/mol), the 2-Cl orientation produces a distinct dipole vector and alters the rotational energy barrier of the sulfonamide–pyridine bond [1]. In published crystallographic studies on the closely related 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, the 2-chloro substituent participates in intramolecular non-covalent interactions that stabilize the bioactive conformation—an interaction geometrically impossible for a 6-chloro regioisomer [2].

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

PI3Kα Kinase Inhibition: Enantiomer-Dependent Potency in the 2-Chloro Pyridine-3-Sulfonamide Series

In the most structurally proximal analog for which quantitative enzymatic data exist—5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide—the R-enantiomer (10a) inhibited PI3Kα kinase with an IC50 of 1.08 μM, while the S-enantiomer (10b) showed an IC50 of 2.69 μM, a 2.5-fold difference driven solely by stereochemistry at the sulfonamide nitrogen side chain [1]. This establishes that the 2-chloropyridine-3-sulfonamide core is competent for PI3Kα engagement and that substituent identity and chirality at the amine position quantitatively tune potency. The target compound replaces the chiral 1-phenylethyl group with an achiral N-methylpiperidin-4-yl moiety, altering both steric bulk and basicity, which is predicted to shift potency and isoform selectivity relative to the reported enantiomers [1].

Cancer PI3Kα inhibition Kinase inhibitor Enantiomeric differentiation

Mycobacterial Lipoamide Dehydrogenase (Lpd) Inhibition: N-Methylpyridine-3-Sulfonamide Scaffold Validation

Bryk et al. (2013) screened >1.6 million compounds and identified N-methylpyridine-3-sulfonamides as a privileged chemotype for selective inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd), achieving >1000-fold selectivity over the human homologue [1]. The most potent compounds in this class exhibited Ki values in the low nanomolar range (SL932: Ki = 37 ± 5 nM; SL418: Ki = 143 ± 12 nM) [1][2]. The cocrystal structure revealed that the sulfonamide amide oxygen forms a critical hydrogen bond with Arg93 in the Mtb Lpd lipoamide channel—a residue variant absent in the human enzyme—establishing the structural basis for species selectivity [1]. The target compound, 2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide, shares the core N-methylpyridine-3-sulfonamide motif required for this interaction, with the 2-chloro substituent positioned to modulate the electronic environment of the sulfonamide without sterically obstructing the lipoamide channel [1].

Tuberculosis Lipoamide dehydrogenase Species-selective inhibition Anti-infective

Iron-Chelating Antibacterial Activity: Pyridine-3-N-Sulfonylpiperidine In Vivo Efficacy

A 2022 study identified a pyridine-3-N-sulfonylpiperidine derivative (compound 4a) through Drosophila melanogaster-based antibacterial screening, demonstrating that this scaffold protects infected hosts through an iron-chelating mechanism of action [1]. The target compound, 2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide, is a direct structural analog bearing the same pyridine-3-sulfonylpiperidine core with the addition of a 2-chloro substituent and N-methylation on the piperidine ring. The chlorine atom at the 2-position is expected to modulate the electron density of the pyridine nitrogen, which participates in iron coordination, potentially altering chelation affinity and antibacterial potency relative to the unsubstituted pyridine-3-N-sulfonylpiperidine scaffold [1].

Antibacterial Iron chelation Drosophila infection model Anti-virulence

2-Chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide – Evidence-Backed Research and Industrial Application Scenarios


PI3Kα Kinase Inhibitor Lead Optimization and SAR Expansion

Targeting PI3Kα-driven cancers. The 2-chloropyridine-3-sulfonamide scaffold has demonstrated enantiomer-dependent PI3Kα inhibition (IC50: 1.08–2.69 μM) [1]. Procurement of 2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide enables exploration of the N-methylpiperidine substituent as a replacement for the chiral 1-phenylethyl group, potentially yielding improved physicochemical properties (XLogP3 = 1.4) while retaining or enhancing kinase engagement. The compound's computed drug-like properties (MW 289.78, single H-bond donor) support further medicinal chemistry optimization.

Antitubercular Drug Discovery Targeting Mtb Lipoamide Dehydrogenase

Mycobacterium tuberculosis Lpd is a validated target for which N-methylpyridine-3-sulfonamides achieve >1000-fold species selectivity and low nanomolar Ki values (SL932: 37 nM) [2][3]. The target compound conserves the critical N-methylpyridine-3-sulfonamide pharmacophore, with the 2-chloro substituent positioned to modulate electronic properties without sterically interfering with the lipoamide channel. It serves as a rational starting point for SAR campaigns aimed at improving mycobacterial cell wall penetration—a known limitation of this inhibitor class [2].

Iron-Chelating Antibacterial Agent Development

Pyridine-3-N-sulfonylpiperidine derivatives have demonstrated in vivo antibacterial protection in Drosophila models through iron chelation [4]. The target compound, with its 2-chloro substitution, offers a tuned electronic profile for modulating iron-binding affinity. This application is particularly relevant for anti-virulence strategies targeting pathogens where iron acquisition is essential for infection. The N-methylpiperidine moiety may confer improved membrane permeability compared to unsubstituted piperidine analogs.

Orexin Receptor Antagonist Pharmacophore Exploration

The piperidine sulfonamide scaffold is recognized in the patent literature as a core for orexin receptor antagonists with potential applications in sleep disorders [5]. The target compound's specific substitution pattern—2-chloropyridine-3-sulfonamide coupled with N-methylpiperidine—represents a structurally defined entry point for exploring orexin receptor subtype selectivity, supported by the established role of aryl sulfonamide piperidines in this target class.

Quote Request

Request a Quote for 2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.